依那普利盐酸盐

描述

依普利诺,也称为依普利诺盐酸盐,是一种口服有效的血管紧张素转换酶抑制剂。它主要用于治疗高血压、1型糖尿病肾病和慢性心力衰竭。 通过抑制血管紧张素I转化为血管紧张素II,依普利诺降低了总外周阻力和全身血压 .

科学研究应用

依普利诺有几个科学研究应用:

高血压研究: 依普利诺用于研究血管紧张素转换酶抑制对血压调节的影响。

糖尿病肾病: 对依普利诺的研究包括它在减少糖尿病患者肾脏损害方面的潜在益处。

作用机制

依普利诺通过抑制血管紧张素转换酶发挥作用,血管紧张素转换酶负责将血管紧张素I转化为血管紧张素II。通过阻断这种转化,依普利诺降低血管紧张素II的水平,从而导致血管舒张和血压下降。 依普利诺的分子靶标包括血管紧张素转换酶和基质金属蛋白酶-9 .

生化分析

Biochemical Properties

Imidapril hydrochloride plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme . This enzyme is responsible for the conversion of angiotensin I to angiotensin II, which is a key regulator of blood pressure . By inhibiting this enzyme, imidapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The compound interacts with the angiotensin-converting enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Imidapril hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of angiotensin II, which in turn decreases vasoconstriction and promotes vasodilation . This reduction in angiotensin II levels also impacts cell signaling pathways, particularly those involved in blood pressure regulation and fluid balance . Additionally, imidapril hydrochloride can affect gene expression by modulating the activity of genes involved in the renin-angiotensin system . This modulation can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of imidapril hydrochloride involves its conversion to the active metabolite, imidaprilat, which inhibits the angiotensin-converting enzyme . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the body . The binding interaction between imidaprilat and the angiotensin-converting enzyme is crucial for its inhibitory effect . Additionally, imidapril hydrochloride can influence enzyme activity by altering the expression of genes involved in the renin-angiotensin system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidapril hydrochloride can change over time due to its stability and degradation . The compound is relatively stable, but its active form, imidaprilat, has a longer half-life and can exert prolonged effects on cellular function . Long-term studies have shown that imidapril hydrochloride can maintain its efficacy in reducing blood pressure and improving heart function over extended periods . Degradation of the compound can lead to a decrease in its effectiveness over time .

Dosage Effects in Animal Models

The effects of imidapril hydrochloride vary with different dosages in animal models . At lower doses, the compound effectively reduces blood pressure and improves heart function without significant adverse effects . At higher doses, imidapril hydrochloride can cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Imidapril hydrochloride is involved in several metabolic pathways, primarily through its conversion to imidaprilat . This conversion is mediated by esterases in the liver . The active metabolite, imidaprilat, inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II . This inhibition affects metabolic flux and can alter the levels of various metabolites involved in blood pressure regulation and fluid balance .

Transport and Distribution

Imidapril hydrochloride is transported and distributed within cells and tissues through various mechanisms . After oral administration, the compound is absorbed from the gastrointestinal tract and transported to the liver, where it is converted to imidaprilat . The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels . Transporters and binding proteins play a role in the localization and accumulation of imidapril hydrochloride and its active metabolite .

Subcellular Localization

The subcellular localization of imidapril hydrochloride and its active metabolite, imidaprilat, is primarily within the cytoplasm and the endoplasmic reticulum . These locations are crucial for the compound’s activity, as the angiotensin-converting enzyme is found in these compartments . Targeting signals and post-translational modifications may direct imidapril hydrochloride to specific cellular compartments, enhancing its efficacy in inhibiting the angiotensin-converting enzyme .

准备方法

依普利诺的合成涉及几个步骤:

缩合反应: 在四氢呋喃中,用叔丁醇钾存在下,将2-O-(对甲苯磺酰基)-D-乳酰氯与1-甲基-2-氧代咪唑烷-4-羧酸叔丁酯缩合,得到1-甲基-2-氧代-3-[2-(对甲苯磺酰氧基)丙酰基]咪唑烷-4-羧酸叔丁酯。

进一步缩合: 然后,将这种中间体与2-氨基-4-苯基丁酸乙酯在二甲基亚砜中使用三乙胺缩合,生成3-[N-[1-(乙氧羰基)-3-苯基丙基]-L-丙氨酰]-1-甲基-2-氧代咪唑烷-4-羧酸叔丁酯。

化学反应分析

依普利诺经历了几种类型的化学反应:

氧化: 依普利诺可以被氧化形成其活性代谢物依普利诺酸。

还原: 依普利诺的还原会导致各种还原衍生物的形成。

取代: 依普利诺可以发生取代反应,特别是在酯和酰胺官能团上。

这些反应中常用的试剂包括盐酸、叔丁醇钾和三乙胺。 这些反应形成的主要产物是依普利诺酸和其他衍生物 .

相似化合物的比较

依普利诺类似于其他血管紧张素转换酶抑制剂,如依那普利和卡托普利。依普利诺具有独特的化学结构,可以口服给药,并且作用持续时间更长。类似的化合物包括:

依那普利: 另一种用于治疗高血压和心力衰竭的血管紧张素转换酶抑制剂。

依普利诺因其对血管紧张素转换酶的有效和持久抑制作用而脱颖而出,使其成为治疗高血压和相关疾病的宝贵化合物。

属性

IUPAC Name |

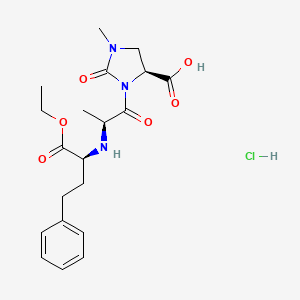

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQGMMMRMDXHN-GEUPQXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046912 | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89396-94-1 | |

| Record name | Imidapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89396-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089396941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSF9GG1NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imidapril hydrochloride?

A1: Imidapril hydrochloride is a prodrug that is rapidly metabolized in the liver to its active metabolite, imidaprilat. [] Imidaprilat acts as a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation due to the blocking of the potent vasoconstrictive actions of angiotensin II. [] Imidaprilat also reduces aldosterone secretion from the adrenal cortex, which is stimulated by angiotensin II. [] This, in turn, leads to increased sodium excretion and subsequently increased water outflow. []

Q2: Does the inhibition of ACE by imidapril hydrochloride have any effect on bradykinin levels?

A2: Yes, 6366A, the active metabolite of imidapril hydrochloride, has been shown to augment bradykinin-induced relaxation in dog renal arteries precontracted with prostaglandin F2 alpha. [] This suggests that, in addition to inhibiting angiotensin II synthesis, 6366A also interferes with bradykinin degradation, contributing to its overall vasodilatory effect. []

Q3: What is the impact of imidapril hydrochloride on renal hemodynamics?

A3: Studies in anesthetized dogs have shown that imidapril hydrochloride, through its active metabolite 6366A, effectively lowers blood pressure and renal vascular resistance. [] This leads to increased renal blood flow and glomerular filtration rate. [] Additionally, imidapril promotes diuresis and increases the urinary excretion of sodium and chloride. []

Q4: What is the molecular formula and weight of imidapril hydrochloride?

A4: The molecular formula of imidapril hydrochloride is C20H27N3O6 • HCl, and its molecular weight is 441.9 g/mol. You can find more details about the synthesis of imidapril hydrochloride in this paper. []

Q5: How does relative humidity affect the stability of solid-state imidapril hydrochloride?

A5: Research indicates that increased relative humidity negatively impacts the stability of solid-state imidapril hydrochloride. [, , ] Specifically, humidity accelerates the degradation process, even though it doesn't alter the degradation mechanism, which follows an autocatalytic model. [, ]

Q6: Is there a specific lubricant recommended for use with imidapril hydrochloride in solid dosage forms due to compatibility issues?

A6: Yes, studies have shown incompatibility between imidapril hydrochloride and magnesium stearate, a common lubricant. [] Magnesium stearate was found to significantly decrease the stability of imidapril hydrochloride. [] Glyceryl behenate, on the other hand, showed no adverse interaction and is therefore recommended as a suitable lubricant for imidapril hydrochloride solid formulations. []

Q7: How is imidapril hydrochloride metabolized in the body?

A8: Following oral administration, imidapril hydrochloride undergoes rapid hydrolysis in the liver to its active metabolite, imidaprilat. [] This active metabolite is responsible for the therapeutic effects of the drug. [, ] Further metabolic pathways involve hydrolysis of the ester bond and cleavage of the amide bond, resulting in several metabolites (M2, M3, M4) that have been identified in various animal species. []

Q8: Are there species differences in the metabolism of imidapril?

A9: Yes, while the same metabolites of imidapril are found across different animal species, quantitative differences exist in the amount of each metabolite produced. [] For example, in rats, the ester bond of imidapril is rapidly hydrolyzed in the plasma, while this metabolic pathway is not observed in dogs, monkeys, or humans. [] These variations highlight the importance of considering species differences when interpreting preclinical data.

Q9: Does imidapril hydrochloride cross the placental barrier?

A10: Studies in pregnant rats revealed low placental transfer of imidapril hydrochloride regardless of the stage of pregnancy. [] The amount of radioactivity transferred per fetus was minimal, indicating limited penetration of the substance or its metabolites through the placental barrier. []

Q10: Does imidapril hydrochloride induce cough as a side effect, and if so, how does its incidence compare to other ACE inhibitors?

A12: While imidapril hydrochloride, like other ACE inhibitors, can potentially induce cough as a side effect, clinical studies suggest a significantly lower incidence compared to enalapril maleate. [] This difference in the occurrence of cough is particularly noteworthy as it impacts patient adherence to treatment. []

Q11: What analytical techniques are commonly employed for the determination of imidapril hydrochloride in pharmaceutical formulations?

A13: Two primary analytical techniques are frequently used for quantifying imidapril hydrochloride in pharmaceutical preparations: reverse-phase high-performance liquid chromatography (RP-HPLC) [, ] and UV derivative spectrophotometry. [] RP-HPLC offers high sensitivity, accuracy, precision, and selectivity, making it suitable for determining imidapril hydrochloride, its degradation product, and internal standards. [] UV derivative spectrophotometry is another valuable technique, demonstrating good linearity, precision, and accuracy within a specific concentration range. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。